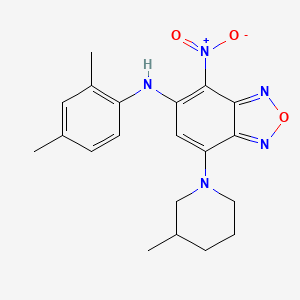

N-(2,4-dimethylphenyl)-7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2,4-Dimethylphenyl)-7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amin umfasst in der Regel mehrstufige organische Reaktionen. Ein üblicher Ansatz beinhaltet die Nitrierung eines Benzoxadiazol-Vorläufers, gefolgt von der Einführung der Piperidinyl- und Dimethylphenylgruppen durch nucleophile Substitutionsreaktionen. Die Reaktionsbedingungen erfordern oft die Verwendung von starken Säuren oder Basen, erhöhten Temperaturen und spezifischen Katalysatoren, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Sicherheit optimiert. Durchflussreaktoren und automatisierte Systeme werden häufig eingesetzt, um eine gleichbleibende Qualität zu gewährleisten und das Risiko gefährlicher Reaktionen zu minimieren.

Eigenschaften

Molekularformel |

C20H23N5O3 |

|---|---|

Molekulargewicht |

381.4 g/mol |

IUPAC-Name |

N-(2,4-dimethylphenyl)-7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine |

InChI |

InChI=1S/C20H23N5O3/c1-12-6-7-15(14(3)9-12)21-16-10-17(24-8-4-5-13(2)11-24)18-19(23-28-22-18)20(16)25(26)27/h6-7,9-10,13,21H,4-5,8,11H2,1-3H3 |

InChI-Schlüssel |

TZLOPUIMLCJIIR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCN(C1)C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=C(C=C(C=C4)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multi-step organic reactions. One common approach includes the nitration of a benzoxadiazole precursor, followed by the introduction of the piperidinyl and dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and to minimize the risk of hazardous reactions.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(2,4-Dimethylphenyl)-7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einem Amin reduziert werden.

Reduktion: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind starke Säuren (z. B. Schwefelsäure), Basen (z. B. Natriumhydroxid) und Reduktionsmittel (z. B. Wasserstoffgas mit einem Palladiumkatalysator). Die Reaktionsbedingungen variieren, beinhalten aber oft kontrollierte Temperaturen und Drücke, um die gewünschten Umwandlungen zu gewährleisten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise führt die Reduktion der Nitrogruppe typischerweise zu einem Amin-Derivat, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.

Wissenschaftliche Forschungsanwendungen

N-(2,4-Dimethylphenyl)-7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für sein Potenzial als Fluoreszenzsonde aufgrund des Benzoxadiazol-Kerns.

Medizin: Erforscht für seine potenziellen therapeutischen Eigenschaften, darunter antimikrobielle und Antikrebsaktivität.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und chemischen Sensoren eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von N-(2,4-Dimethylphenyl)-7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Piperidinyl- und Dimethylphenylgruppen mit biologischen Makromolekülen interagieren und deren Funktion beeinflussen können. Der Benzoxadiazol-Kern ist bekannt für seine Fähigkeit, an π-π-Wechselwirkungen teilzunehmen, die die Bindungsaffinität und Spezifität der Verbindung beeinflussen können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(2,4-Dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amin: Fehlt die Piperidinylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.

7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amin: Fehlt die Dimethylphenylgruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.

Einzigartigkeit

N-(2,4-Dimethylphenyl)-7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-amin ist einzigartig aufgrund der Kombination seiner Substituenten, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl der Piperidinyl- als auch der Dimethylphenylgruppe erhöht seine Vielseitigkeit und sein Potenzial für verschiedene Anwendungen im Vergleich zu ähnlichen Verbindungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.